molecular formula C11H10ClN3O B11729412 N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine

N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine

Cat. No.: B11729412
M. Wt: 235.67 g/mol
InChI Key: KJTZHFVQNJLJQW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine typically involves the reaction of 4-chloroaniline with 6-methoxypyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine
  • N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
  • N-(4-Chlorophenyl)-1,2,4-triazole-3-amine

Uniqueness

N-(4-Chlorophenyl)-6-methoxypyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C11H10ClN3O/c1-16-11-6-10(13-7-14-11)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,13,14,15)

InChI Key

KJTZHFVQNJLJQW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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